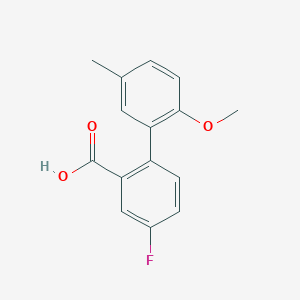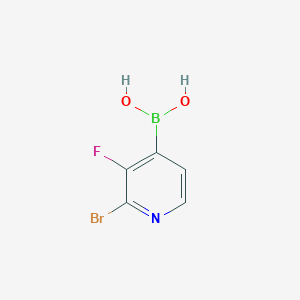
3-Chloro-2-propoxypyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Boronic Acid in Catalysis
Boronic acid, including derivatives like 3-Chloro-2-propoxypyridine-4-boronic acid, is recognized for its versatility in organic chemistry, particularly in catalysis. It facilitates a range of organic reactions and plays a significant role in molecular recognition, assembly, and even medical applications. The discovery of a new boronic acid catalysis for the aza-Michael addition of hydroxamic acid to quinone imine ketals, using 3-borono-BINOL as a chiral boronic acid catalyst, exemplifies its utility in producing densely functionalized cyclohexanes in a highly enantioselective manner (Hashimoto, Maruoka, & Gálvez, 2015) (Hashimoto, Maruoka, & Gálvez, 2016).
Boronic Acid in Electrochemical Applications
Boronic acids, including related compounds, are integral in electrochemical applications. For example, boron-doped diamond anodes are utilized for the electrochemical oxidation of contaminants, showcasing the ability to form hydroxyl radicals and various inorganic radicals. This capability is crucial for decontaminating wastewaters containing organic pollutants and highlights the broader implications of boronic acids in environmental remediation and treatment processes (Brillas et al., 2007) (Farhat et al., 2017).
Boronic Acid in Supramolecular Assembly
The versatility of boronic acids extends to their role in supramolecular assembly. The Lewis acidic character of borinic acid-functionalized polymers, for instance, suggests a broad potential for applications in supramolecular materials, chemo- and biosensors, as well as supported catalysts. The dynamic behavior of these polymers, such as their reversible covalent B-O-B bond formation and their capability to spontaneously gelate in the presence of specific triggers, underscores their significance in developing advanced materials for various applications (Baraniak, Lalancette, & Jäkle, 2019).
Boronic Acid in Chemosensing
Boronic acids serve as critical components in the development of selective fluorescent chemosensors. Their interaction with cis-diols to form cyclic structures enables the detection of carbohydrates and other bioactive substances. The advancements in boronic acid sensors have led to innovative methods for probing various substances, including carbohydrates, L-dopamine, and different ions, showcasing the broad applicability of boronic acids in diagnostics, monitoring, and potentially therapeutic domains (Huang et al., 2012).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety of 3-Chloro-2-propoxypyridine-4-boronic acid interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . The boronic acid group is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound should be stored under refrigeration . Furthermore, the Suzuki-Miyaura reaction conditions (e.g., temperature, solvent, base, and catalyst) can significantly impact the efficiency of the reaction .
: Selection of boron reagents for Suzuki–Miyaura coupling : this compound storage conditions
Eigenschaften
IUPAC Name |
(3-chloro-2-propoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h3-4,12-13H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVIKLLXTWGQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCCC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)








